N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzenesulfonohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a benzenesulfonohydrazide moiety linked to a 2,5-dimethoxyphenyl group through a methylene bridge. Schiff bases, including this compound, are known for their ability to form stable complexes with transition metals and have various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its pharmacological activities, including potential anticancer and antioxidant properties.
Industry: Utilized in the development of sensors and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzenesulfonohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s methoxy groups and sulfonohydrazide moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]aniline
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzenesulfonohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups enhances its electron-donating properties, potentially increasing its binding affinity to metal ions and biological targets .
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-20-13-8-9-15(21-2)12(10-13)11-16-17-22(18,19)14-6-4-3-5-7-14/h3-11,17H,1-2H3/b16-11+ |
InChI Key |
YQHJBBCDBQJUFJ-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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